9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
CAS No.: 2098091-30-4
Cat. No.: VC3124827
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
![9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol - 2098091-30-4](/images/structure/VC3124827.png)
Specification
CAS No. | 2098091-30-4 |
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Molecular Formula | C9H18N2O2 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | 9-amino-1-oxa-9-azaspiro[5.5]undecan-4-ol |
Standard InChI | InChI=1S/C9H18N2O2/c10-11-4-2-9(3-5-11)7-8(12)1-6-13-9/h8,12H,1-7,10H2 |
Standard InChI Key | OKIWTJCODGXIGU-UHFFFAOYSA-N |
SMILES | C1COC2(CCN(CC2)N)CC1O |
Canonical SMILES | C1COC2(CCN(CC2)N)CC1O |
Introduction
Chemical Structure and Properties
Structural Characteristics
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol belongs to the spirocyclic class of compounds, characterized by its unique bicyclic structure with a central spiro carbon connecting two rings. The compound contains:
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A tetrahydropyran ring (oxygen-containing six-membered ring)
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A piperidine ring (nitrogen-containing six-membered ring)
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An amino group (-NH₂) at position 9
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A hydroxyl group (-OH) at position 4
This structure is closely related to 1-Oxa-9-azaspiro[5.5]undecan-4-ol (CID 56760832), with the key difference being the amino group at position 9 . The spiro junction creates a rigid, three-dimensional conformation with high Fsp³ character (fraction of sp³ hybridized carbons), which is beneficial for targeting specific biological receptors.
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, the following properties can be inferred:
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Molecular Formula: C₉H₁₈N₂O₂
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Molecular Weight: Approximately 186.25 g/mol
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Physical State: Likely a crystalline solid at room temperature
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Solubility: Probable good solubility in polar solvents due to the presence of amino and hydroxyl groups
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Hydrogen Bonding: Both amino and hydroxyl functional groups can participate in hydrogen bonding
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Basic Character: The nitrogen atoms contribute to the compound's basic properties
The presence of both amino and hydroxyl groups provides potential sites for chemical modifications, which could be exploited in the development of derivatives with enhanced properties.
Property | Characteristic | Rationale |
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Molecular Formula | C₉H₁₈N₂O₂ | Based on structural analysis |
Functional Groups | -NH₂ (position 9), -OH (position 4) | Key reactive sites |
Spiro System | 5,5-Membered rings | Defines conformational rigidity |
Hydrogen Bond Donors | 3 (NH₂ × 2 + OH) | Important for biological interactions |
Hydrogen Bond Acceptors | 3 (N, O, OH) | Important for biological interactions |
Comparison with Structurally Related Compounds
Relationship to 1-Oxa-9-azaspiro[5.5]undecan-4-ol
1-Oxa-9-azaspiro[5.5]undecan-4-ol (CID 56760832) shares the core spirocyclic scaffold with our target compound but lacks the amino group at position 9 . According to PubChem data, this related compound has the following properties:
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Molecular Formula: C₉H₁₇NO₂
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Molecular Weight: 171.24 g/mol
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InChI Key: LBBHQKGKDNOTSF-UHFFFAOYSA-N
The addition of an amino group at position 9 in our target compound would likely alter its physical properties, solubility profile, and potential biological interactions compared to 1-Oxa-9-azaspiro[5.5]undecan-4-ol.
Comparison with 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (CID 74890138) represents another structurally related compound with several similarities and differences :
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Both compounds share the core 1-oxa-9-azaspiro[5.5]undecane scaffold
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9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine has an amine group at position 4 (instead of a hydroxyl)
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It possesses a methyl group attached to the nitrogen at position 9 (instead of an amino group)
These differences would result in distinct chemical behaviors and potential biological activities between the two compounds.
Relationship to 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
The 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives described in literature represent a class of compounds with a similar scaffold but different substitution patterns :
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These derivatives maintain the basic spirocyclic framework
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They contain a nitrogen at position 4 rather than a hydroxyl group
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They typically incorporate various aryl substituents
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They have been designed specifically as dual μ-opioid receptor agonists and σ₁ receptor antagonists for pain treatment
Table 1: Structural Comparison of 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol with Related Compounds
Compound | Position 4 | Position 9 | Molecular Formula | Key Structural Features |
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9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol | -OH | -NH₂ | C₉H₁₈N₂O₂ | Target compound with amino group at position 9 |
1-Oxa-9-azaspiro[5.5]undecan-4-ol | -OH | -H | C₉H₁₇NO₂ | Lacks amino group at position 9 |
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine | -NH₂ | -CH₃ | C₁₀H₂₀N₂O | Contains amine at position 4, methyl at position 9 |
1-Oxa-9-azaspiro[5.5]undecan-4-one | =O | -H | C₉H₁₅NO₂ | Contains ketone at position 4 |
Application Area | Structural Basis | Potential Mechanism |
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Pain management | Similar to compounds with dual μ-opioid/σ₁ activity | Potential receptor modulation similar to 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives |
Drug discovery scaffold | Multiple functional groups for derivatization | Versatile starting point for library development |
CNS applications | Potential blood-brain barrier penetration due to balanced lipophilicity | Modulation of central nervous system receptors |
Synthetic intermediate | Functional groups suitable for further transformations | Building block for more complex bioactive molecules |
Structure-Property Relationship Analysis
Functional Group Contributions
The presence of specific functional groups in 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol would likely contribute to its properties in several ways:
Amino Group at Position 9
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Increases basicity of the molecule
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Provides a site for hydrogen bonding as both donor and acceptor
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Creates potential for salt formation, which could improve solubility
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Offers a handle for further functionalization (e.g., acylation, alkylation)
Hydroxyl Group at Position 4
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Contributes to hydrophilicity
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Serves as both hydrogen bond donor and acceptor
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Creates potential for stereoselective interactions with biological targets
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Provides a site for further chemical modifications
Three-Dimensional Structural Implications
The spirocyclic nature of 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol creates a rigid, three-dimensional structure with significant implications:
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Fixed spatial arrangement of functional groups, potentially enhancing receptor selectivity
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Reduced conformational flexibility, potentially improving binding entropy
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Distinct presentation of pharmacophoric elements in three-dimensional space
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Potential for stereochemical diversity through the stereocenter at position 4
Future Research Directions
Synthesis and Characterization
Future research on 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol should include:
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Development of efficient synthetic routes with high yield and purity
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Complete spectroscopic characterization (NMR, IR, MS, X-ray crystallography)
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Investigation of stereochemical aspects and potential resolution of enantiomers
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Stability studies under various conditions
Biological Evaluation
Comprehensive biological screening would be valuable to assess:
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Receptor binding profiles, particularly for opioid and sigma receptors
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Structure-activity relationships through systematic structural modifications
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Potential antimicrobial activities
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Pharmacokinetic and pharmacodynamic properties
Medicinal Chemistry Applications
Further exploration could focus on:
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Development of focused libraries of derivatives with enhanced properties
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Optimization of physicochemical properties for specific therapeutic applications
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Investigation of the effects of stereochemistry on biological activity
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Integration into larger molecular frameworks for targeted drug delivery
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